![molecular formula C10H10N2S B1321221 [4-(1,3-Thiazol-2-yl)phenyl]methylamine CAS No. 672324-87-7](/img/structure/B1321221.png)
[4-(1,3-Thiazol-2-yl)phenyl]methylamine
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Overview
Description
“[4-(1,3-Thiazol-2-yl)phenyl]methylamine” is a chemical compound with the CAS Number: 672324-87-7 . It has a molecular weight of 191.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6,13H,7,11H2 . This indicates the molecular structure of the compound, including the number and arrangement of carbon, hydrogen, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis
“[4-(1,3-Thiazol-2-yl)phenyl]methylamine” is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential in anticancer treatments. Research has shown that certain derivatives can exhibit significant anticancer properties, making them valuable for further investigation in cancer therapy .
Herbicidal Activities
Studies have also explored the herbicidal potential of thiazole derivatives. When specific groups are introduced into the molecular structure, these compounds can display moderate to good herbicidal activities, which could be beneficial for agricultural applications .
Biological Activity in Medicinal Chemistry
The synthesis of various thiazole derivatives, including [4-(1,3-Thiazol-2-yl)phenyl]methylamine, has been linked to a range of biological activities. These activities are crucial for developing new medications and treatments .
Antioxidant Properties
Some thiazole derivatives have been synthesized and screened for their antioxidant properties. These compounds can exhibit potent antioxidant activity, which is important for combating oxidative stress-related diseases .
Cytotoxicity Against Tumor Cells
Thiazole compounds have been reported to show cytotoxicity against human tumor cell lines. This suggests their potential use in developing treatments targeting specific types of cancer cells .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
For instance, one study mentions that a thiazole derivative binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways would depend on the specific biological activity exhibited by the compound.
Pharmacokinetics
One study on thiazolidine-2,4-dione molecules, which are related to thiazoles, discusses in-silico adme parameters, suggesting that all the compounds were found to be drug-like
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific effects would depend on the particular biological activity exhibited by the compound.
properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGYXKCGLWOGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610429 |
Source
|
Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Thiazol-2-yl)phenyl]methylamine | |
CAS RN |
672324-87-7 |
Source
|
Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(1,3-thiazol-2-yl)phenyl]methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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